molecular formula C11H19N3O2 B6291099 tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate CAS No. 2387560-41-8

tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate

Cat. No.: B6291099
CAS No.: 2387560-41-8
M. Wt: 225.29 g/mol
InChI Key: BTWCKQOWWVNXTC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate is a compound that features a piperazine ring substituted with a cyanomethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and cyanomethyl reagents. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The cyanomethyl group may also play a role in binding to active sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simple cyclic amine with a wide range of applications in pharmaceuticals.

    Nitrile-containing piperazines: Compounds with similar structures but different substituents on the piperazine ring.

Uniqueness

Tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate is unique due to the presence of both a cyanomethyl group and a tert-butyl ester, which confer distinct chemical properties and reactivity patterns. This combination of functional groups makes it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4,6-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWCKQOWWVNXTC-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.